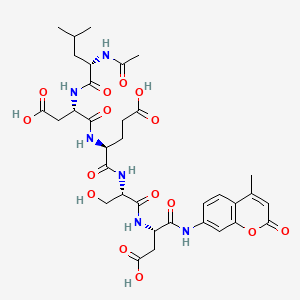
Lsd1-IN-29
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lsd1-IN-29 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating histone proteins. Inhibition of LSD1 has been shown to have therapeutic potential in various diseases, particularly in cancer, due to its role in epigenetic regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-29 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:
Formation of Intermediates: This step involves the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Lsd1-IN-29 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, where functional groups on the compound are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Lsd1-IN-29 has a wide range of scientific research applications, including:
Epigenetic Studies: The compound is used to investigate the epigenetic regulation of gene expression and the role of histone demethylation in cellular processes.
Drug Development: This compound serves as a lead compound for the development of new LSD1 inhibitors with improved efficacy and selectivity.
作用機序
Lsd1-IN-29 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates specific lysine residues on histone proteins, which can either activate or repress gene transcription. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, leading to changes in gene expression. This inhibition can result in the reactivation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anti-cancer effects .
類似化合物との比較
Lsd1-IN-29 can be compared with other LSD1 inhibitors, such as:
Tranylcypromine: A non-selective LSD1 inhibitor that also inhibits monoamine oxidases.
ORY-1001: A highly selective LSD1 inhibitor with potent anti-cancer activity.
GSK-2879552: Another selective LSD1 inhibitor that has shown efficacy in preclinical cancer models.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for LSD1, which makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing targeted therapies .
特性
分子式 |
C19H21N3O5S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-14(17-7-2-3-8-18(17)23)20-21-19(24)15-5-4-6-16(13-15)28(25,26)22-9-11-27-12-10-22/h2-8,13,23H,9-12H2,1H3,(H,21,24)/b20-14+ |
InChIキー |
HYGZPIKIHDAPKR-XSFVSMFZSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=CC=CC=C3O |
正規SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


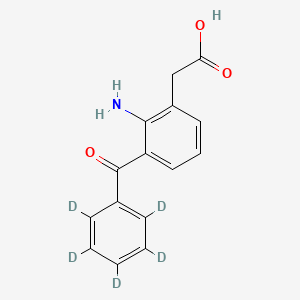
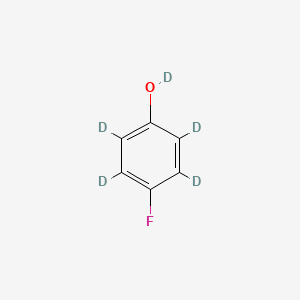
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
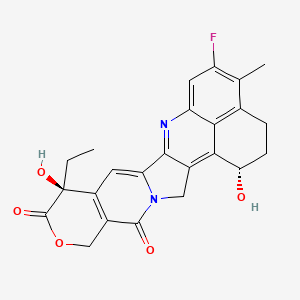
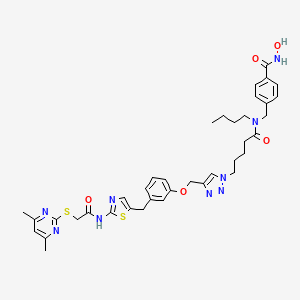

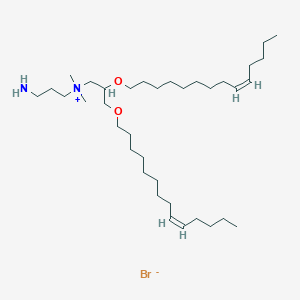
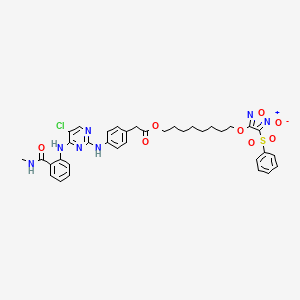
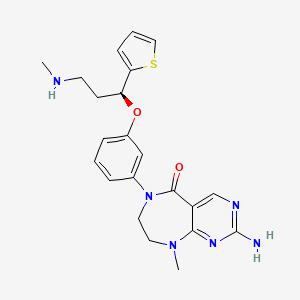

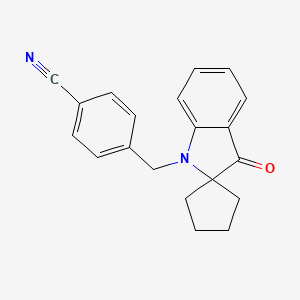

![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
